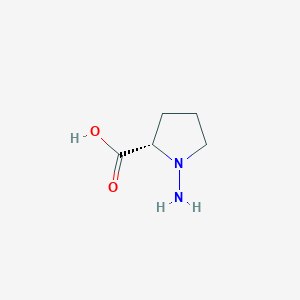
1-Amino-l-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-l-proline is a derivative of the amino acid proline, characterized by the presence of an amino group attached to the proline ring
Métodos De Preparación
1-Amino-l-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group on the proline ring . Industrial production methods often involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-Amino-l-proline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced proline derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Amino-l-proline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-aminoproline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with integrins, influencing cell adhesion and signaling pathways. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
1-Amino-l-proline can be compared with other similar compounds such as 4-aminoproline and 4-hydroxyproline. While all these compounds share a proline backbone, their unique substituents confer different properties and applications:
4-Aminoproline: Similar to 1-aminoproline, but with the amino group attached at the fourth position of the proline ring.
4-Hydroxyproline: Contains a hydroxyl group at the fourth position.
The uniqueness of 1-aminoproline lies in its specific structural configuration, which allows for distinct interactions and applications compared to its analogues.
Propiedades
Número CAS |
10139-25-0 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
(2S)-1-aminopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
Clave InChI |
OUCUOMVLTQBZCY-BYPYZUCNSA-N |
SMILES |
C1CC(N(C1)N)C(=O)O |
SMILES isomérico |
C1C[C@H](N(C1)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)N)C(=O)O |
Sinónimos |
1-amino-D-proline 1-aminoproline 1-aminoproline, (L)-isomer N-aminoproline trans-4-aminoproline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















